molecular formula C12H12N2 B1198277 1,1-Diphenylhydrazine CAS No. 530-50-7

1,1-Diphenylhydrazine

Cat. No.: B1198277
CAS No.: 530-50-7
M. Wt: 184.24 g/mol
InChI Key: YHYKLKNNBYLTQY-UHFFFAOYSA-N
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Description

1,1-Diphenylhydrazine is an organic compound with the molecular formula C₁₂H₁₂N₂. It is a member of the hydrazine family, characterized by the presence of two phenyl groups attached to a hydrazine moiety. This compound is known for its stability and is used in various chemical reactions and industrial applications .

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,1-Diphenylhydrazine is currently limited . The bioavailability of this compound, as well as its absorption, distribution, metabolism, and excretion profiles, need to be studied in more detail.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Biochemical Analysis

Biochemical Properties

1,1-Diphenylhydrazine plays a crucial role in biochemical reactions, particularly in the formation of azo compounds. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to cellular macromolecules, causing various biochemical effects. Additionally, this compound can interact with DNA, leading to potential mutagenic effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This compound also influences cell signaling pathways, including the activation of stress response pathways like the MAPK pathway. Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, causing enzyme inhibition or activation, and changes in gene expression. The binding interactions with biomolecules can result in the formation of adducts, which can disrupt normal cellular functions and lead to toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and damage to cellular components, leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and minimal cellular damage. At higher doses, it can induce significant toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity and adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The metabolic pathways also involve the conjugation of these intermediates with glutathione, which helps in detoxification and excretion of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its toxic effects .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function can be influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can induce oxidative stress by disrupting the electron transport chain, leading to the generation of reactive oxygen species .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenylhydrazine can be synthesized through several methods. One common method involves the reaction of benzophenone with hydrazine hydrate in the presence of a reducing agent such as zinc dust. The reaction typically occurs under reflux conditions in an ethanol solvent .

Industrial Production Methods

In industrial settings, this compound is produced by the reduction of benzophenone hydrazone using sodium borohydride or other suitable reducing agents. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Diphenylhydrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diphenylhydrazine
  • N,N-Diphenylhydrazine hydrochloride
  • Hydrazobenzene

Uniqueness

1,1-Diphenylhydrazine is unique due to its stability and ability to form stable hydrazone derivatives. Unlike 1,2-Diphenylhydrazine, which has the phenyl groups attached to different nitrogen atoms, this compound has both phenyl groups attached to the same nitrogen atom, resulting in different chemical properties and reactivity .

Properties

IUPAC Name

1,1-diphenylhydrazine
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InChI

InChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2
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InChI Key

YHYKLKNNBYLTQY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N
Source PubChem
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Molecular Formula

C12H12N2
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Related CAS

530-47-2 (hydrochloride), 530-47-2 (mono-hydrochloride)
Record name 1,1-Diphenylhydrazine
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DSSTOX Substance ID

DTXSID3043869
Record name 1,1-Diphenylhydrazine
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Molecular Weight

184.24 g/mol
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Physical Description

Yellow solid; [Merck Index] Liquid; [MSDSonline]
Record name 1,1-Diphenylhydrazine
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Boiling Point

220 °C at 40 mm Hg
Record name 1,1-DIPHENYLHYDRAZINE
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Solubility

SOL IN CONCN SULFURIC ACID; SLIGHTLY SOL IN WATER, Very soluble in benzene, ether, ethanol, and chloroform.
Record name 1,1-DIPHENYLHYDRAZINE
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Density

1.190 at 16 °C/4 °C
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Vapor Pressure

0.00049 [mmHg], 4.9X10-4 mm Hg at 25 °C
Record name 1,1-Diphenylhydrazine
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Color/Form

Yellow crystals

CAS No.

530-50-7
Record name N,N-Diphenylhydrazine
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Melting Point

34.5 °C; also stated as 44 °C
Record name 1,1-DIPHENYLHYDRAZINE
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Synthesis routes and methods

Procedure details

Into a 500 ml four-neck flask were added 16.9 g (100 mmol) of diphenylamine, 15.1 g (251 mmol) of acetic acid, and 207 g of methanol and the whole was dissolved under stirring. Thereto was added 13.8 g (200 mmol) of sodium nitrite dissolved in 57 g of water, followed by stirring at 15 to 20° C. for 3 hours. After the disappearance of diphenylamine was confirmed by high-performance liquid chromatography, 26.1 g (653 mmol) of sodium hydroxide dissolved in 119 g of water and 259 g (240 mmol) of thiourea dioxide were added, followed by stirring at 38 to 43° C. for 3 hours. After the disappearance of N-nitrosodiphenylamine was confirmed by high-performance liquid chromatography, methanol was removed by distillation under reduced pressure, followed by extraction with 120 g of toluene to obtain a toluene solution of 1,1-diphenylhydrazine. The compositional ratio excluding toluene determined by high-performance liquid chromatography was 88.9% of 1,1-diphenylhydrazine and 10.2% of diphenylamine.
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0 (± 1) mol
Type
solvent
Reaction Step One
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207 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 1,1-diphenylhydrazine?

A1: this compound has a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound and its derivatives have been characterized using various spectroscopic techniques, including:

  • UV-Vis Spectroscopy: Provides information about electronic transitions within the molecule, particularly useful for studying conjugated systems like hydrazones. [, , , ]
  • IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]
  • NMR Spectroscopy (1H and 13C): Reveals structural information by analyzing the magnetic environments of hydrogen and carbon atoms within the molecule. [, , ]
  • Electron Spin Resonance (ESR) Spectroscopy: Used to study the formation and behavior of free radicals generated from this compound upon oxidation. [, , ]
  • Mass Spectrometry: Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the compound and its derivatives. [, , ]

Q3: How does this compound react with metal complexes?

A3: this compound can act as a ligand in metal complexes, forming various coordination compounds. It commonly coordinates to transition metals like titanium, molybdenum, ruthenium, and osmium. [, , , ] Depending on the metal and reaction conditions, it can form terminal hydrazido(2-) complexes, μ-η21-bridged dimeric complexes, or undergo further reactions to yield other nitrogen-containing ligands.

Q4: Can this compound be used to synthesize heterocycles?

A4: Yes, this compound can be used in the synthesis of heterocyclic compounds. For example, in the presence of zirconium catalysts and alkynes, it can form seven-membered diazazirconacycles through a key coupling step involving the alkyne and one of the phenyl rings. [] This reaction pathway highlights the versatility of this compound as a building block in organic synthesis.

Q5: What is the role of this compound in free radical chemistry?

A5: this compound serves as a precursor to persistent free radicals. Upon oxidation with agents like PbO2 or KMnO4, it readily loses a hydrogen atom, generating the corresponding hydrazyl radical. [] These radicals exhibit extended lifetimes due to the delocalization of the unpaired electron over the nitrogen and phenyl rings.

Q6: How does this compound react with aldehydes?

A6: this compound reacts with aldehydes to form hydrazone derivatives, often with high yields. [, ] These hydrazones are valuable intermediates in organic synthesis and have found applications in various fields, including the development of organic light-emitting diodes (OLEDs).

Q7: Is this compound mutagenic?

A7: While limited data is available, research suggests that this compound may possess weak mutagenic activity. Ozonation of the compound has been shown to potentially increase this activity. [] Further investigation is needed to fully assess its mutagenic potential and understand the underlying mechanisms.

Q8: Can this compound be metabolized by biological systems?

A8: Yes, studies indicate that this compound can be metabolized by rat liver microsomes, producing N-nitrosodiphenylamine. [] This metabolic pathway highlights the potential for biotransformation of the compound within living organisms.

Q9: Can this compound be degraded by environmental processes?

A9: Yes, this compound can be effectively treated and degraded using activated sludge systems, ozone oxidation, and activated carbon adsorption. [] This suggests its susceptibility to degradation by environmental processes, though further research is needed to fully understand its environmental fate and potential impact.

Q10: What are the potential applications of this compound derivatives in material science?

A10: Derivatives of this compound, particularly hydrazones, have shown potential as hole transport materials (HTMs) in organic electroluminescence devices. [] Their ability to transport positive charges efficiently makes them promising candidates for improving the performance of OLEDs and other organic electronic devices.

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